molecular formula C49H79N13O16 B12940005 H-Sar-Arg-Val-Tyr-Ile-His-Pro-Ala-OH.3CH3CO2H

H-Sar-Arg-Val-Tyr-Ile-His-Pro-Ala-OH.3CH3CO2H

Cat. No.: B12940005
M. Wt: 1106.2 g/mol
InChI Key: KVKOUVQTTBCABG-IEWNAPFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Sar-Arg-Val-Tyr-Ile-His-Pro-Ala-OH.3CH3CO2H is a peptide with the molecular formula C43H67N13O10 and a molecular weight of 926.07 g/mol . This peptide is composed of a sequence of amino acids: Sarcosine (Sar), Arginine (Arg), Valine (Val), Tyrosine (Tyr), Isoleucine (Ile), Histidine (His), Proline (Pro), and Alanine (Ala). The compound is often used in biochemical research due to its specific sequence and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Sar-Arg-Val-Tyr-Ile-His-Pro-Ala-OH.3CH3CO2H typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers that follow the SPPS method. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality peptides.

Chemical Reactions Analysis

Types of Reactions

H-Sar-Arg-Val-Tyr-Ile-His-Pro-Ala-OH.3CH3CO2H: can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Amino acid derivatives with protecting groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

H-Sar-Arg-Val-Tyr-Ile-His-Pro-Ala-OH.3CH3CO2H: has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery vehicle.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of H-Sar-Arg-Val-Tyr-Ile-His-Pro-Ala-OH.3CH3CO2H involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may activate kinase pathways or inhibit specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

H-Sar-Arg-Val-Tyr-Ile-His-Pro-Ala-OH.3CH3CO2H: can be compared with other similar peptides, such as:

    H-Sar-Arg-Val-Tyr-Ile-His-Pro-Phe-OH: Similar sequence but with phenylalanine instead of alanine.

    H-Sar-Arg-Val-Tyr-Ile-His-Pro-Leu-OH: Similar sequence but with leucine instead of alanine.

    H-Sar-Arg-Val-Tyr-Ile-His-Pro-Ile-OH: Similar sequence but with isoleucine instead of alanine.

These peptides share structural similarities but differ in their specific amino acid composition, which can influence their biological activity and applications.

Properties

Molecular Formula

C49H79N13O16

Molecular Weight

1106.2 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C43H67N13O10.3C2H4O2/c1-7-24(4)35(40(63)53-31(19-27-20-47-22-49-27)41(64)56-17-9-11-32(56)38(61)50-25(5)42(65)66)55-37(60)30(18-26-12-14-28(57)15-13-26)52-39(62)34(23(2)3)54-36(59)29(51-33(58)21-46-6)10-8-16-48-43(44)45;3*1-2(3)4/h12-15,20,22-25,29-32,34-35,46,57H,7-11,16-19,21H2,1-6H3,(H,47,49)(H,50,61)(H,51,58)(H,52,62)(H,53,63)(H,54,59)(H,55,60)(H,65,66)(H4,44,45,48);3*1H3,(H,3,4)/t24-,25-,29-,30-,31-,32-,34-,35-;;;/m0.../s1

InChI Key

KVKOUVQTTBCABG-IEWNAPFISA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC.CC(=O)O.CC(=O)O.CC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.CC(=O)O.CC(=O)O.CC(=O)O

Origin of Product

United States

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